
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: is a versatile chemical compound with the molecular formula C14H17BO4 and a molecular weight of 260.09 g/mol . This compound contains an isophthalaldehyde core with a pinacolborate group (tetramethyl dioxaboranyl, Bpin) attached, making it a valuable building block in various chemical syntheses .
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This process involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound affects the biochemical pathway of hydroboration, which involves the addition of boron to alkyl or aryl alkynes and alkenes . This process results in the formation of boronates , which are key intermediates in various organic reactions.
Action Environment
The action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemical entities. For instance, the borylation process it facilitates requires the presence of a palladium catalyst .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde are largely determined by its unique structure. The compound contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin), which allows it to crosslink with amines for producing COFs with imine linkages . The Bpin group also enables its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction
Molecular Mechanism
It is known that the compound can form COFs with imine linkages by crosslinking with amines . Additionally, the Bpin group in the compound can combine with other functional molecules through the Suzuki-Miyaura cross-coupling reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde typically involves the reaction of isophthalaldehyde with pinacolborane under specific conditions. The reaction is often catalyzed by transition metals such as palladium or copper . The process involves the formation of a boronate ester linkage, resulting in the desired compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reaction: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Imine Formation: The aldehyde groups in the compound can react with amines to form imines, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Palladium or Copper Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Imines: Formed through reactions with amines.
Scientific Research Applications
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde is used in scientific research for the following applications:
- COF (Covalent Organic Framework) Ligand: It can crosslink with amines to produce COFs with imine linkages .
- Suzuki-Miyaura Cross-Coupling Reactions: The Bpin group allows for combination with other functional molecules such as pyrenes through Suzuki-Miyaura cross-coupling reactions .
- Photocatalysis: Reacting pyrene-isophthalaldehyde with cyclohexanediamine forms a COF cage, studied for its photocatalytic reaction of converting benzeneboronic acid to phenol with a 99% conversion .
Photocatalytic Conversion of Benzeneboronic Acid to Phenol
This compound is reacted with pyrenes through the Suzuki-Miyaura cross-coupling reaction. The resulting pyrene-isophthalaldehyde is then reacted with cyclohexanediamine to form a COF cage. This COF cage has been studied for its photocatalytic reaction of converting benzeneboronic acid to phenol, achieving a 99% conversion rate .
Potential applications
This compound is also potentially useful in:
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in similar cross-coupling reactions.
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: A related compound with ester groups instead of aldehyde groups.
Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde is unique due to its dual functionality, allowing it to participate in both imine formation and cross-coupling reactions. This versatility makes it a valuable compound in the synthesis of complex organic frameworks and materials .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde (CAS Number: 945865-80-5) is a specialized organic compound characterized by the presence of two aldehyde groups and a boron-containing dioxaborolane moiety. This compound has garnered attention due to its potential applications in the synthesis of covalent organic frameworks (COFs) and its role in photocatalysis. The biological activity of this compound is closely linked to its chemical properties and functional versatility.
The molecular formula of this compound is CHBO, with a molecular weight of 260.09 g/mol. It appears as a white to off-white powder and has a purity of 98% . The structure features two aldehyde functional groups that enable crosslinking with amines to form COFs with imine linkages.
Crosslinking and COF Formation
The ability of this compound to crosslink with amines facilitates the formation of COFs. These materials exhibit unique properties such as high surface area and tunable pore sizes, making them suitable for various applications including gas storage and separation .
Table 1: Properties of COFs Derived from Isophthalaldehyde
Property | Value |
---|---|
Surface Area | High (specific values vary) |
Pore Size | Tunable |
Chemical Stability | High |
Application Areas | Gas storage, catalysis |
Photocatalytic Activity
Recent studies have shown that COFs derived from this compound can effectively catalyze reactions under light irradiation. For example, a pyrene-isophthalaldehyde derivative was found to convert benzeneboronic acid to phenol with a remarkable conversion rate of 99% . This highlights the potential use of this compound in photocatalytic applications.
Case Study 1: Synthesis of COFs
In a study exploring the synthesis of COFs using this compound:
- Method : The compound was reacted with cyclohexanediamine.
- Outcome : The resulting COF exhibited significant stability and efficiency in catalyzing chemical transformations under visible light.
Case Study 2: Environmental Applications
Another investigation focused on the environmental applications of COFs synthesized from this compound. The study demonstrated that these materials could effectively adsorb pollutants from water sources due to their high porosity and surface area.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO4/c1-13(2)14(3,4)19-15(18-13)12-6-10(8-16)5-11(7-12)9-17/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIRGUBMRHFMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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